molecular formula C10H7ClN2O B13934500 8-Chloro-6-methyl-1,7-naphthyridine-3-carbaldehyde

8-Chloro-6-methyl-1,7-naphthyridine-3-carbaldehyde

Cat. No.: B13934500
M. Wt: 206.63 g/mol
InChI Key: WHMJEMQBYQUIBO-UHFFFAOYSA-N
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Description

8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often require elevated temperatures and the use of specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the aldehyde group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

8-chloro-6-methyl-1,7-naphthyridine-3-carbaldehyde

InChI

InChI=1S/C10H7ClN2O/c1-6-2-8-3-7(5-14)4-12-9(8)10(11)13-6/h2-5H,1H3

InChI Key

WHMJEMQBYQUIBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=N1)Cl)C=O

Origin of Product

United States

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